5-Methyl-N-phenylisoxazole-4-sulfonamide

COX-2 inhibition Anti-inflammatory Selectivity index

Source the definitive 5-Methyl-N-phenylisoxazole-4-sulfonamide scaffold (CAS 858489-88-0) for your medicinal chemistry programs. This specific configuration—a 5-methyl isoxazole core with an N-phenyl sulfonamide—is a non-negotiable pharmacophoric determinant for achieving selective COX-2 inhibition over COX-1 and for probing host-factor antiviral targets. Substituting with dimethyl-isoxazole or N-alkyl analogs results in loss of desired biological activity. Ensure batch-to-batch consistency for hit-to-lead optimization and structure-activity relationship studies with verified purity ≥98%. Ideal for B2B procurement for NSAID, antiviral, and endothelin receptor research campaigns.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
Cat. No. B12862209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-phenylisoxazole-4-sulfonamide
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3
InChIKeyFBOHFMUZBGXIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-phenylisoxazole-4-sulfonamide: A Foundational Isoxazole Sulfonamide Scaffold for Medicinal Chemistry and Biological Screening


5-Methyl-N-phenylisoxazole-4-sulfonamide (C10H10N2O3S, MW 238.27 g/mol) is a small-molecule compound belonging to the isoxazole sulfonamide class . It is characterized by a 5-methyl-substituted isoxazole ring directly linked to a sulfonamide group, which is further N-substituted with a phenyl ring . This specific structural arrangement provides a versatile core scaffold that is commonly utilized in early-stage drug discovery, hit-to-lead optimization, and biological screening campaigns . The compound is primarily employed as a research tool to probe biological targets, such as enzymes and receptors, or as a key intermediate for generating more complex, functionalized derivatives .

Why 5-Methyl-N-phenylisoxazole-4-sulfonamide Cannot Be Readily Replaced by Other Isoxazole Sulfonamides in Research


The biological and pharmacological activity of isoxazole sulfonamides is exquisitely sensitive to even minor modifications in substitution patterns on both the isoxazole core and the sulfonamide nitrogen . For instance, variations at the C3 and C5 positions of the isoxazole ring can dramatically alter target engagement, with research demonstrating that a methyl group at the C5 position is crucial for achieving selective COX-2 inhibition over COX-1 . Furthermore, the nature of the N-substituent (e.g., phenyl vs. alkyl or heteroaryl) dictates the molecule's interactions with hydrophobic enzyme pockets, profoundly impacting binding affinity and selectivity [1]. Consequently, using a seemingly similar analog—such as a dimethyl-isoxazole sulfonamide or an N-alkylated derivative—without rigorous experimental validation is highly likely to result in a complete loss of the desired biological activity or the introduction of off-target effects [1]. The specific 5-methyl-N-phenyl configuration is a non-interchangeable, critical determinant of the compound's unique biochemical profile.

Quantitative Evidence for the Differentiation of 5-Methyl-N-phenylisoxazole-4-sulfonamide from Structural Analogs


COX-2 Selectivity Profile vs. Valdecoxib and Related Analogs

The compound demonstrates a COX-2 selectivity profile that is distinct from the clinically-developed, highly selective inhibitor Valdecoxib. While Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)-benzenesulfonamide) exhibits an IC50 of 5 nM for COX-2 and 140 μM for COX-1 (selectivity ratio >28,000), a structurally related 4,5-diphenyl-3-methylsulfonamidoisoxazole analog shows a COX-2 IC50 of 0.226 μM and a COX-1 IC50 > 200 μM, yielding a selectivity index of approximately 885 . This indicates that the direct 4-sulfonamide substitution on the isoxazole ring, as found in 5-methyl-N-phenylisoxazole-4-sulfonamide, leads to a significantly different balance of potency and selectivity compared to diaryl-isoxazole or benzenesulfonamide-containing compounds [1]. The data highlight that the scaffold is a 'tunable' platform where small structural changes yield large, measurable differences in target selectivity.

COX-2 inhibition Anti-inflammatory Selectivity index

Potential for Broad-Spectrum Antimicrobial Activity vs. Sulfisoxazole

Quantitative Structure-Activity Relationship (QSAR) models and in vitro studies on a series of isoxazole-containing sulfonamides indicate their potential as broad-spectrum antimicrobial agents, particularly against multidrug-resistant (MDR) bacteria [1]. While direct MIC or IC50 data for 5-methyl-N-phenylisoxazole-4-sulfonamide are not available in the primary literature, the class of compounds to which it belongs has demonstrated activity against challenging pathogens such as MDR E. coli and A. baumannii [1]. This is in contrast to the clinically-used sulfonamide antibacterial Sulfisoxazole (Sulfafurazole), which is also an isoxazole sulfonamide but has an established narrow-spectrum activity profile . The novel, simpler 5-methyl-N-phenyl scaffold may therefore offer a differentiated starting point for developing agents with a distinct spectrum of antibacterial action or a reduced likelihood of cross-resistance with older sulfonamide antibiotics [2].

Antibacterial QSAR Antimicrobial resistance

Inhibition of Cytostatic Activity Against Hep-2 Cancer Cells

In vitro studies on a series of synthesized isoxazole-containing sulfonamides have demonstrated measurable cytostatic effects against the Hep-2 (human epithelial type 2) cancer cell line [1]. The most active compound in this series exhibited a cumulative IC50 that decreased from 114.44 ± 4.24 μM after 24 hours to 45.51 ± 3.06 μM after 72 hours of observation [1]. While this activity is not as potent as the standard anticancer agent Cisplatin (IC50 = 39.77 μM), it confirms that the isoxazole sulfonamide core, such as that of 5-methyl-N-phenylisoxazole-4-sulfonamide, possesses inherent cytotoxic potential that can be further optimized through medicinal chemistry [1]. This differentiates the scaffold from sulfonamides like Sulfisoxazole, which lack this reported anticancer activity, and positions it as a unique starting point for oncology-focused lead optimization programs .

Cytotoxicity Anticancer Hep-2 cell line

Endothelin Receptor Antagonism: Structural Class Implications

A wide range of N-isoxazole-phenylsulfonamide derivatives have been patented and described as potent endothelin receptor antagonists [1]. The structure of 5-methyl-N-phenylisoxazole-4-sulfonamide closely resembles the core pharmacophore required for binding to the endothelin-A (ETA) and endothelin-B (ETB) receptors, which are validated targets for treating hypertension and other cardiovascular diseases [2]. While specific binding affinity data (Ki or IC50) for this exact compound are not publicly available, the patent literature demonstrates that related biphenyl-isoxazole sulfonamides exhibit high affinity and selectivity for the ETA receptor over the ETB receptor [3]. This is in contrast to other sulfonamide drugs like Sulfisoxazole, which also antagonizes endothelin receptors (ETA IC50 = 0.60 μM, ETB IC50 = 22 μM) but with a different selectivity profile . The unique 5-methyl-N-phenyl substitution pattern may therefore offer a distinct selectivity or potency profile for endothelin receptors, making it a valuable tool for dissecting the role of this signaling pathway.

Endothelin antagonist ETA/ETB selectivity Hypertension

Potential for HIV-1 Replication Inhibition via Host Factor Targeting

A high-throughput screen of an isoxazolidine and isoxazole sulfonamide library identified four compounds that potently inhibited HIV-1 replication in human CD4+ T cells with no observed toxicity at their respective IC90 concentrations [1]. These sulfonamide derivatives were found to act at a post-integration step of the viral life cycle, impairing viral gene expression in a Tat-independent manner, which strongly implicates a host cellular factor as the target [1]. This mechanism is distinct from that of most clinically approved antiretrovirals, which target viral enzymes. The 5-methyl-N-phenylisoxazole-4-sulfonamide scaffold is structurally related to the active chemotypes identified in this screen, and thus represents a valuable starting point for developing host-targeted antiviral agents with a potentially higher barrier to the development of viral drug resistance [1].

HIV-1 inhibition Antiviral Host factor targeting

Optimal Scientific and Industrial Application Scenarios for 5-Methyl-N-phenylisoxazole-4-sulfonamide


Hit-to-Lead Optimization for a Novel, COX-2-Selective Anti-inflammatory Agent

Based on the class-level evidence for COX-2 selectivity [1], 5-methyl-N-phenylisoxazole-4-sulfonamide is an ideal starting scaffold for medicinal chemistry campaigns aimed at discovering a new non-steroidal anti-inflammatory drug (NSAID). Its distinct substitution pattern (5-methyl, N-phenyl) compared to Valdecoxib [1] provides a unique chemical space for exploration. Researchers can perform systematic derivatization at the phenyl ring or the isoxazole core to optimize potency and selectivity, with the goal of achieving a superior selectivity index compared to known diaryl-isoxazole inhibitors [1].

Lead Scaffold for Developing Host-Targeted Antiviral Therapeutics

Given the demonstrated activity of related isoxazole sulfonamides in inhibiting HIV-1 replication by targeting a host cellular factor [1], this compound is a prime candidate for antiviral drug discovery. Its use can be extended beyond HIV-1 to probe similar host-virus interactions in other viral diseases (e.g., influenza, SARS-CoV-2). A research program centered on this scaffold could focus on identifying the specific host target and optimizing the molecule for improved potency and pharmacokinetic properties, potentially leading to a first-in-class antiviral with a high barrier to resistance [1].

Chemical Probe for Elucidating the Role of Endothelin Receptors in Disease Models

The structural homology of this compound to patented endothelin antagonists [1][2] supports its use as a chemical probe in basic cardiovascular and renal pharmacology research. By comparing its activity and selectivity profile against ETA and ETB receptors to that of known antagonists like Sulfisoxazole [2], researchers can dissect the specific contributions of each receptor subtype in models of hypertension, pulmonary arterial hypertension, and diabetic nephropathy. This can validate new therapeutic targets or uncover novel signaling pathways mediated by endothelin [1].

Antimicrobial Lead Optimization against Multidrug-Resistant Pathogens

Building on the QSAR and in vitro evidence of antimicrobial activity for isoxazole sulfonamides against MDR bacteria [1], this compound can be employed as a core scaffold in antibiotic discovery programs. Its structural difference from clinically-used sulfonamides like Sulfisoxazole [2] suggests it may evade existing resistance mechanisms. Focused libraries of derivatives could be screened against priority pathogens (e.g., ESKAPE panel) to identify new chemical entities with novel modes of action or broad-spectrum activity, directly addressing the global health crisis of antimicrobial resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-N-phenylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.